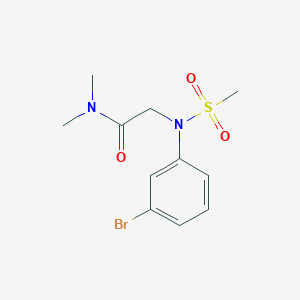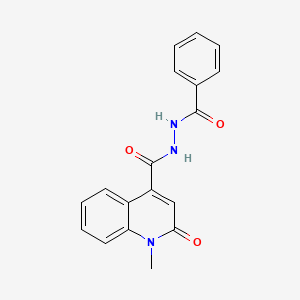
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mécanisme D'action
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits the activity of several key signaling pathways involved in cancer cell growth and survival. It targets the RAF/MEK/ERK pathway by inhibiting the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway. It also targets the VEGF/VEGFR pathway by inhibiting the activity of VEGFR-2, a receptor that is involved in angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the RAF/MEK/ERK and VEGF/VEGFR pathways in cancer cells. However, one limitation of this compound 43-9006 is that it is not a selective inhibitor and can also target other kinases and receptors, which can lead to off-target effects.
Orientations Futures
There are several future directions for research on N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of more selective inhibitors that target specific kinases and receptors involved in cancer cell growth and survival. Another area of interest is the development of combination therapies that target multiple signaling pathways simultaneously to improve treatment efficacy. Finally, there is also interest in exploring the potential use of this compound 43-9006 in other diseases, such as diabetes and cardiovascular disease.
Méthodes De Synthèse
The synthesis of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 involves the reaction of 3-bromophenyl isocyanate with N,N-dimethyl-N-(methylsulfonyl)glycine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways.
Propriétés
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(18(3,16)17)10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIXBXZYSCRNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)

![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)


